Sulfo DBCO-PEG4-Amine
Overview
Description
Sulfo DBCO-PEG4-Amine is a water-soluble, carboxyl-reactive building block with an extended polyethylene glycol spacer arm. This compound is commonly used in copper-free Click Chemistry reactions, which are essential for bioconjugation and labeling applications. The hydrophilic sulfonated spacer arm significantly enhances the water solubility of dibenzocyclooctyne derivatized molecules, providing a long and flexible connection .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfo DBCO-PEG4-Amine can be synthesized through a series of chemical reactions involving the derivatization of carboxyl groups or activated esters (such as N-hydroxysuccinimide esters) with the dibenzocyclooctyne moiety. The reaction typically involves the use of activators like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate to form a stable amide bond .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes the purification of the final product through techniques such as high-performance liquid chromatography and lyophilization to obtain a stable, dry powder form .
Chemical Reactions Analysis
Types of Reactions
Sulfo DBCO-PEG4-Amine primarily undergoes substitution reactions, particularly in the context of Click Chemistry. The dibenzocyclooctyne moiety reacts with azide-functionalized compounds or biomolecules without the need for a copper catalyst, resulting in a stable triazole linkage .
Common Reagents and Conditions
Reagents: Azide-functionalized compounds, activators like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate.
Conditions: Reactions are typically carried out in aqueous media at room temperature, ensuring high efficiency and minimal side reactions
Major Products
The major products formed from these reactions are stable triazole-linked conjugates, which are widely used in bioconjugation and labeling applications .
Scientific Research Applications
Sulfo DBCO-PEG4-Amine has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through copper-free Click Chemistry, enabling the formation of stable triazole linkages
Biology: Facilitates the labeling and tracking of biomolecules, such as proteins and nucleic acids, in various biological assays
Medicine: Employed in the development of targeted drug delivery systems and diagnostic tools, enhancing the specificity and efficacy of therapeutic agents
Industry: Utilized in the production of advanced materials and nanotechnology applications, contributing to the development of innovative products and technologies
Mechanism of Action
Sulfo DBCO-PEG4-Amine exerts its effects through the formation of stable triazole linkages via copper-free Click Chemistry. The dibenzocyclooctyne moiety reacts with azide-functionalized compounds, resulting in a highly specific and efficient conjugation process. This mechanism is particularly advantageous in biological systems, where the absence of copper eliminates potential cytotoxicity and side reactions .
Comparison with Similar Compounds
Similar Compounds
DBCO-PEG4-Amine: Similar in structure but lacks the sulfonated spacer arm, resulting in lower water solubility
Dibenzocyclooctyne-sulfo-N-hydroxysuccinimidyl ester: Another copper-free Click Chemistry reagent, but with different functional groups for specific applications.
Uniqueness
Sulfo DBCO-PEG4-Amine stands out due to its hydrophilic sulfonated spacer arm, which greatly enhances water solubility and provides a long, flexible connection. This feature makes it particularly suitable for aqueous bioconjugation applications, where solubility and stability are critical .
Properties
IUPAC Name |
3-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-1-[[3-(11,12-dihydro-6H-benzo[c][1]benzazocin-5-yl)-3-oxopropyl]amino]-1-oxopropane-2-sulfonic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H46N4O10S/c33-13-16-44-18-20-46-22-21-45-19-17-43-15-12-30(37)35-23-29(47(40,41)42)32(39)34-14-11-31(38)36-24-27-7-2-1-5-25(27)9-10-26-6-3-4-8-28(26)36/h1-8,29H,9-24,33H2,(H,34,39)(H,35,37)(H,40,41,42) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPJDTDWWVNXTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(CC3=CC=CC=C31)C(=O)CCNC(=O)C(CNC(=O)CCOCCOCCOCCOCCN)S(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H46N4O10S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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